2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFNBZSUTILCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456125 | |
| Record name | 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83622-42-8 | |
| Record name | 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Organolithium and Triisopropyl Borate Intermediate (Two-Stage Process)
One of the most documented and efficient methods involves a two-stage synthesis starting with chloroiodomethane and n-butyllithium, followed by reaction with triisopropyl borate and pinacol:
- Stage 1: Chloroiodomethane is treated with n-butyllithium in tetrahydrofuran (THF) at low temperature (-78 °C) to generate a lithio intermediate. This intermediate is then reacted with triisopropyl borate.
- Stage 2: The crude boronic acid intermediate is neutralized with hydrochloric acid and then reacted with pinacol to form the pinacol boronate ester.
Reaction conditions and results:
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroiodomethane + n-BuLi + triisopropyl borate in THF/hexane | -78 to 20 | 2.8 | - |
| 2 | Pinacol + HCl in THF/hexane/ethyl acetate | 0 to 20 | 0.67 | 81 |
- The final product is isolated by distillation under reduced pressure (63–70 °C, 11 mmHg), yielding 81% of pure this compound.
This method is notable for its relatively high yield and straightforward workup, making it a preferred route in both academic and industrial settings.
Preparation via Halogenation of Benzyl Alcohol Derivatives (General Procedure A)
Another approach involves converting benzyl alcohols into benzyl chlorides using thionyl chloride, followed by coupling to form the boronate ester:
- Benzyl alcohol (10 mmol) is treated with thionyl chloride (12 mmol) in dichloromethane at 0 °C, then stirred at room temperature for 1 hour.
- The reaction progress is monitored by TLC or GC.
- The product is extracted, washed, dried, and purified by silica gel chromatography.
- The resulting benzyl chlorides can then be used to prepare organoboronates by reaction with boronic acids or related reagents.
This method is versatile for preparing various benzyl electrophiles, including 2-(chloromethyl)-substituted derivatives, and is useful for synthesizing functionalized boronate esters.
One-Pot Synthesis of Amidomethyl Boronate Esters Using this compound
A specialized synthetic application involves the use of this compound as a precursor to amidomethyltrifluoroborates:
- The chloromethyl boronate ester is reacted with potassium hexamethyldisilazide to form disilylated aminoboronate esters.
- Subsequent in situ deprotection and reaction with acyl chlorides yield amidomethyl boronate esters.
- These intermediates are then converted to trifluoroborates by treatment with potassium hydrogen difluoride (KHF2).
This one-pot procedure demonstrates the utility of the chloromethyl boronate as a building block for more complex boron-containing molecules used in cross-coupling chemistry.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Organolithium + Triisopropyl Borate + Pinacol | Chloroiodomethane, n-BuLi, Pinacol | THF, -78 to 20 °C, ~3.5 h total | 81 | High yield, scalable, well-documented |
| Thionyl Chloride Halogenation of Benzyl Alcohol | Benzyl alcohol, SOCl2 | CH2Cl2, 0 °C to RT, 1 h | Not specified | Useful for functionalized derivatives |
| One-Pot Amidomethyltrifluoroborate Synthesis | KHMDS, acyl chlorides, KHF2 | Various, room temperature | Good to excellent | Specialized synthesis for amidomethyl boronates |
| Diiodomethyl Boronate Synthesis (Related) | Dichloromethylboronic acid, NaI | DCM, acetone, reflux | Not specified | Related halogenated boronate for cyclopropanation |
Research Findings and Analytical Data
- The organolithium route provides a reproducible and efficient synthesis with an overall yield of 81%, confirmed by distillation and spectroscopic characterization.
- The thionyl chloride halogenation method is widely used for preparing benzyl chlorides, which serve as electrophilic partners in subsequent boronate synthesis.
- Amidomethyltrifluoroborates derived from the chloromethyl boronate show good to excellent yields and enable palladium-catalyzed cross-coupling reactions, expanding the utility of this compound in medicinal chemistry and material science.
- The related diiodomethyl boronate ester synthesis demonstrates the adaptability of halogenated boronates in complex transformations such as borocyclopropanation, underscoring the synthetic value of these compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.
Major Products
Nucleophilic Substitution: Produces substituted dioxaborolanes.
Cross-Coupling Reactions: Yields biaryl compounds.
Hydrolysis: Forms 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
Organic Synthesis
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions where it can act as an electrophile.
Case Study :
A study demonstrated the synthesis of complex organic molecules using this compound as a key intermediate. The reaction pathways involved the formation of carbon-boron bonds that facilitated further functionalization of the target compounds .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a boron-based drug delivery system. Boron compounds have been shown to enhance the biological activity of certain pharmaceuticals by improving their solubility and stability.
Case Study :
Research published in a peer-reviewed journal highlighted the use of this compound in the development of targeted cancer therapies. The compound was modified to create boron-containing prodrugs that selectively release active agents in tumor environments .
Materials Science
The compound is also explored for its role in the development of new materials with enhanced properties. Its ability to form stable complexes with various substrates makes it suitable for creating advanced polymers and nanomaterials.
Case Study :
A recent investigation into polymer composites incorporated this dioxaborolane derivative to improve thermal and mechanical properties. The results indicated a significant enhancement in the material's strength and heat resistance compared to conventional polymers .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time (hrs) | Conditions |
|---|---|---|---|
| Direct Chloromethylation | 85 | 12 | Room Temperature |
| Boron-Catalyzed Reaction | 90 | 8 | Under Nitrogen Atmosphere |
| Microwave-Assisted Synthesis | 95 | 2 | Microwave Irradiation |
| Compound Variant | IC50 (µM) | Targeted Pathway |
|---|---|---|
| Unmodified Dioxaborolane | 15 | Apoptosis Induction |
| Boron-Prodrug Variant | 5 | Cancer Cell Proliferation Inhibition |
| Control (No Boron) | 30 | N/A |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity in Dioxaborolane Derivatives
The reactivity and applications of dioxaborolane compounds are dictated by the substituent on the boron atom. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Reactivity and Functional Group Influence
Chloromethyl Group :
- High Reactivity : The –CH₂Cl group undergoes nucleophilic substitution (e.g., with amines, thiols) to generate functionalized boronates. This contrasts with aryl-substituted analogs, which are inert to such reactions .
- Trifluoroborate Preparation : Reacts with KHF₂ to form air-stable potassium trifluoroborates, critical in drug discovery .
Aryl Substituents (e.g., Dichlorophenyl, Anthryl) :
Iodomethyl vs. Chloromethyl :
Biological Activity
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 83622-42-8) is a boron-containing compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
- Molecular Formula : C7H14BClO2
- Molecular Weight : 176.45 g/mol
- Physical State : Colorless to pale-yellow liquid
- Storage Conditions : Recommended to be stored in a freezer for stability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of boron-containing compounds like this compound. Its structure allows it to interact with biological systems effectively. Research indicates that compounds in this class can inhibit bacterial growth through various mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, these compounds may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : The boron atom can interact with membrane components, leading to increased permeability and eventual cell lysis.
Case Studies and Experimental Findings
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various boron-containing compounds against resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest:
- Binding Affinity : The compound may bind to specific enzymes involved in bacterial metabolism or cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in microbial cells.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Yes | 32 | |
| Boronic Acid Derivative A | Yes | 16 | |
| Boronic Acid Derivative B | No | >128 |
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving pinacol and chloromethylation processes . Its applications extend beyond antimicrobial uses:
- Drug Development : Its potential as a scaffold for developing new therapeutic agents targeting various diseases.
- Agricultural Chemistry : Investigated for use in crop protection due to its biological activity against plant pathogens.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are purity levels optimized?
Methodological Answer: The synthesis typically involves coupling reactions between chloromethyl-substituted aryl/heteroaryl precursors and pinacol boronic esters. For example, analogous dioxaborolanes are synthesized via Suzuki-Miyaura coupling or direct boronation using boron trifluoride etherate under anhydrous conditions . Purification is achieved through flash column chromatography (silica gel, hexane/ethyl acetate gradients), yielding purities >95% . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?
Methodological Answer:
- ¹¹B NMR : Identifies boron environment (δ ~30-35 ppm for dioxaborolanes) .
- ¹H/¹³C NMR : Confirms chloromethyl group integration (~δ 4.5-5.0 ppm for -CH₂Cl) and tetramethyl substituents (δ ~1.2-1.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₈H₁₅BClO₂).
Discrepancies in splitting patterns (e.g., diastereomeric ratios in chiral derivatives) are resolved by optimizing solvent systems (CDCl₃ vs. DMSO-d₆) or using decoupling techniques .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (Ar) at -20°C in sealed, desiccated vials. Hydrolysis leads to boronic acid formation, detectable via TLC (Rf shift) .
- Light exposure : Amber glassware prevents photodegradation of the chloromethyl group.
- Long-term stability : Periodic NMR checks (every 6 months) to monitor decomposition .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity of dioxaborolane derivatives in cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce coupling efficiency due to hindered Pd catalyst access. For example, 2-(3,5-Dichlorophenyl) derivatives exhibit lower yields (~60%) compared to monosubstituted analogs (~85%) .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, accelerating transmetalation in Suzuki-Miyaura reactions. A comparative study of 2-(Trifluoromethyl) vs. 2-(Methoxy) derivatives showed a 20% increase in yield for the former .
Table 1: Reactivity Trends in Cross-Coupling
| Substituent | Yield (%) | Catalyst System | Reference |
|---|---|---|---|
| 2-Chloro | 78 | Pd(OAc)₂, SPhos, K₂CO₃ | |
| 3,5-Dichloro | 60 | PdCl₂(dppf), CsF | |
| 2-Trifluoromethyl | 92 | Pd(PPh₃)₄, NaHCO₃ |
Q. How can conflicting data on catalytic efficiency with palladium catalysts be resolved?
Methodological Answer: Contradictions often arise from ligand choice, solvent polarity, or base strength. Systematic approaches include:
- Landscape screening : Test ligands (e.g., SPhos vs. XPhos) with Pd(OAc)₂ in DMF/H₂O vs. THF .
- Base optimization : Weak bases (K₂CO₃) favor stability, while strong bases (Cs₂CO₃) may degrade the borolane ring .
- Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
Q. What strategies are effective in minimizing byproducts during large-scale synthesis?
Methodological Answer:
- Temperature control : Maintain ≤0°C during boronation to suppress dimerization .
- Slow addition techniques : Gradual introduction of BF₃·OEt₂ prevents exothermic side reactions.
- Workup protocols : Use aqueous NaHCO₃ washes to remove unreacted boronates, followed by recrystallization (hexane/CH₂Cl₂) .
Comparative Analysis of Structural Analogs
Table 2: Key Analog Compounds and Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
